

Spectroscopic Profile of Stachartone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Stachartone A**, a novel dimeric phenylspirodrimane. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

Introduction

Stachartone A is a secondary metabolite isolated from the fungus Stachybotrys chartarum.[1] [2][3] It belongs to the phenylspirodrimane class of compounds, which are known for their diverse and interesting biological activities.[3] The structural elucidation of **Stachartone A** was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2][3] This guide summarizes the key spectroscopic data and experimental methodologies.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the molecular formula of **Stachartone A**.



Parameter	Value
Molecular Formula	C46H62O9
HRESIMS [M+Na]+ (m/z)	Found: 781.4286, Calculated: 781.4292
Degrees of Unsaturation	16
Table 1: High-Resolution Mass Spectrometry Data for Stachartone A.[3]	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of **Stachartone A** were elucidated using oneand two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Stachartone A** displays characteristic signals for a dimeric phenylspirodrimane structure, including six tertiary methyls, two doublet methyls, and several signals in the low-field region corresponding to aromatic and olefinic protons.[3]



Position	δH (ppm), Multiplicity, J (Hz)	
Me-12	0.73 (3H, d, J = 6.7)	
Me-13	0.72 (3H, d, J = 7.0)	
Me-14	0.94 (3H, s)	
Me-15	0.56 (3H, s)	
Me-12'	1.05 (3H, s)	
Me-13'	0.91 (3H, s)	
Me-14'	0.88 (3H, s)	
Me-15'	0.73 (3H, s)	
H-2'	3.79 (1H, d, J = 4.8)	
H-3'	5.63 (1H, d, J = 4.8)	
H-6'	4.54 (1H, d, J = 12.3)	
4.60 (1H, d, J = 12.3)		
H-4"	6.35 (1H, s)	
H-6"	6.62 (1H, s)	

for Stachartone A.[3]

¹³C NMR Spectroscopic Data

The ¹³C NMR and DEPT spectra of **Stachartone A** revealed 46 carbon resonances, confirming its dimeric nature, with many signals appearing in pairs.[3] The data indicates the presence of methyl, methylene, methine, and quaternary carbons, including a ketone carbonyl and several oxygenated carbons.[3]



Position	δC (ppm)	Position	δC (ppm)
1	37.8	1'	40.5
2	19.3	2'	74.1
3	42.1	3'	75.6
4	33.5	4'	98.9
5	55.4	5'	53.2
6	22.0	6'	63.7
7	40.8	7'	137.9
8	204.5	8'	129.5
9	50.2	9'	161.7
10	39.4	10'	113.2
11	30.1	11'	160.4
12	16.2	12'	22.8
13	15.7	13'	28.9
14	17.2	14'	29.0
15	16.3	15'	22.7
1"	118.9	2"	155.5
3"	112.5	4"	101.9
5"	153.5	6"	99.7
1"'	120.1	2'''	76.8

Table 3: 13C NMR

(Carbon)

Spectroscopic Data

for Stachartone A.[3]



Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of **Stachartone A**.

Isolation and Purification

Stachartone A was isolated from the ethyl acetate (EtOAc) extract of the cultures of Stachybotrys chartarum, a fungus obtained from a soil sample in the Datun tin mine tailings area in Yunnan, P.R. China.[3] The purification process involved standard chromatographic techniques to yield the pure compound.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was conducted to determine the elemental composition of **Stachartone A**. The analysis was performed on a mass spectrometer that provided a sodium adduct ion [M+Na]+, which was used to calculate the molecular formula.[3]

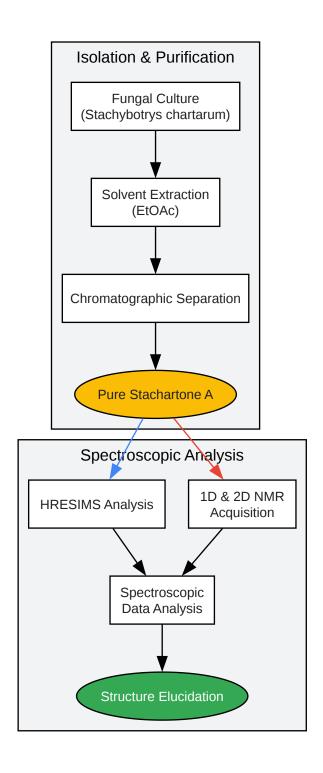
NMR Spectroscopy

NMR spectra were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals. Coupling constants (J) are given in Hertz (Hz). A suite of 1D and 2D NMR experiments, including 1 H, 13 C, DEPT, COSY, HSQC, and HMBC, were utilized for the complete structural assignment.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a novel natural product like **Stachartone A**.





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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Stachartone A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596076#spectroscopic-data-of-stachartone-a-nmrms]

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